molecular formula C15H24ClNO B14790751 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride

2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride

Cat. No.: B14790751
M. Wt: 269.81 g/mol
InChI Key: UFLPJADSMOAPHB-UHFFFAOYSA-N
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Description

2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride is a chemical compound with the molecular formula C15H23NO·HCl. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a benzyl(methyl)amino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.

    Cyclohexanone Reaction: The benzyl(methyl)amine is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-[[Benzyl(methyl)amino]methyl]cyclohexanone.

    Reduction: Formation of 2-[[Benzyl(methyl)amino]methyl]cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[Benzyl(methyl)amino]methyl]cyclohexanone
  • 2-[[Benzyl(methyl)amino]methyl]cyclohexane
  • 2-[[Benzyl(methyl)amino]methyl]cyclohexanol

Uniqueness

2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride is unique due to its specific structure, which allows it to interact with various molecular targets in a distinct manner. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17;/h2-4,7-8,14-15,17H,5-6,9-12H2,1H3;1H

InChI Key

UFLPJADSMOAPHB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCC1O)CC2=CC=CC=C2.Cl

Origin of Product

United States

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